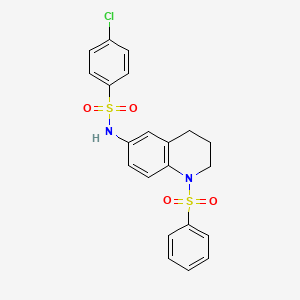

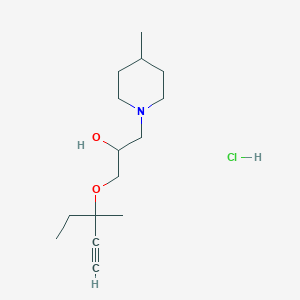

4,6-bis(4-chlorophenyl)-2-methyl-4,5-dihydro-3(2H)-pyridazinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Bis(4-chlorophenyl)-2-methyl-4,5-dihydro-3(2H)-pyridazinone, more commonly known as BCP-2MP, is a synthetic organic compound that has been studied for its potential applications in the fields of medicinal chemistry and drug discovery. BCP-2MP is a heterocyclic compound, meaning it contains a ring of atoms that can be both carbon and non-carbon atoms. It has been studied for its potential use as an anti-inflammatory, anti-cancer, and anti-tumor agent, as well as its ability to inhibit the activity of enzymes involved in metabolic pathways.

Scientific Research Applications

Isolation and Identification in Novel Antihypertensive Agents

The compound 4,6-bis(4-chlorophenyl)-2-methyl-4,5-dihydro-3(2H)-pyridazinone was identified as an impurity in 4-acetyl-2-(2'-hydroxyethyl)-5,6-bis(4-chlorophenyl)-2H-pyridazin-3-one, a novel antihypertensive agent. The impurity was identified alongside others through a combination of low-pressure liquid chromatography and preparative TLC, highlighting the compound's relevance in the pharmaceutical industry, especially in ensuring the purity and efficacy of drug formulations (Powers, Eckert, & Gehrlein, 1981).

Utilization in Chiral Separation for Cardiotonic Agents

The compound was noted for its role as a key synthetic intermediate in the production of cardiotonic agent levosimendan. The enantioseparation of this compound is significant, and the study detailed efficient preparative methods for the isolation of enantiomers, indicating its importance in the creation of medications with specific chirality and the optimization of their therapeutic effects (Cheng, Cai, Fu, & Ke, 2019).

Role in Synthesizing Inotropic Agents

A series of derivatives of the compound demonstrated significant positive inotropic activity (enhancing heart muscle contractility) and vasodilating activity. This finding underscores the potential of 4,6-bis(4-chlorophenyl)-2-methyl-4,5-dihydro-3(2H)-pyridazinone derivatives in developing new medications for cardiovascular conditions, particularly for improving heart contractility and blood flow (Okushima et al., 1987).

Involvement in Novel Chemical Reactions and Syntheses

The compound has been involved in various chemical reactions, demonstrating its versatility as a chemical reagent. For instance, its condensation with secondary amines and formaldehyde yields N-Mannich-bases, indicating its utility in synthesizing a wide range of chemical entities with potential applications in different scientific fields (Mustafa et al., 1964).

Applications in Polymer Science

The compound's derivatives were used in the synthesis of novel soluble pyridazinone- or pyridazine-containing poly(arylene ether)s. These materials were synthesized through a polycondensation reaction, indicating the compound's utility in the field of polymer science, particularly in creating materials with specific thermal and solubility properties (Xu, Meng, Wang, & Hay, 2006).

properties

IUPAC Name |

4,6-bis(4-chlorophenyl)-2-methyl-4,5-dihydropyridazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14Cl2N2O/c1-21-17(22)15(11-2-6-13(18)7-3-11)10-16(20-21)12-4-8-14(19)9-5-12/h2-9,15H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTVYCMJNPZUHDY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(CC(=N1)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-bis(4-chlorophenyl)-2-methyl-4,5-dihydro-3(2H)-pyridazinone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2365596.png)

![4-[1-[1-(Methoxymethyl)cyclopentanecarbonyl]piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2365599.png)

![9-(9H-Fluoren-9-ylmethoxycarbonyl)-1-oxa-9-azaspiro[5.5]undecane-2-carboxylic acid](/img/structure/B2365600.png)

![N-[(4-Tert-butylphenyl)-cyanomethyl]-2-(3-methoxycyclohexyl)acetamide](/img/structure/B2365607.png)

![(2S)-4-Iodo-2-isopropyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2365616.png)